molecular formula C9H16ClNS B6275672 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride CAS No. 2763760-14-9

3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride

Cat. No.: B6275672
CAS No.: 2763760-14-9
M. Wt: 205.7
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Description

3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride is an organic compound with the molecular formula C9H15NS·HCl It is a derivative of butanamine, featuring a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Alkylation: The thiophene ring is then alkylated using appropriate alkyl halides under basic conditions to introduce the butanamine side chain.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the butanamine side chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified thiophene derivatives and reduced amine products.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, influencing their function. The amine group can form hydrogen bonds and ionic interactions, affecting the compound’s bioactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene ring with an alkyl amine substituent.

    Thiophene Derivatives: Various thiophene-based compounds with different substituents and functional groups.

Uniqueness

3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring and the presence of the butanamine side chain. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.

Properties

CAS No.

2763760-14-9

Molecular Formula

C9H16ClNS

Molecular Weight

205.7

Purity

87

Origin of Product

United States

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